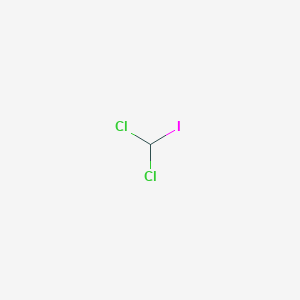

Dicloroiodometano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichloroiodomethane is a trihalomethane with the chemical formula CHCl₂I. It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odor. This compound is soluble in organic solvents such as acetone, diethyl ether, ethanol, and benzene. It decomposes upon exposure to air and light . Dichloroiodomethane was discovered by Georges-Simon Serullas in 1824, two years after his discovery of iodoform .

Synthetic Routes and Reaction Conditions:

Reaction of Chloroform with Sodium Iodide: One of the common methods to synthesize dichloroiodomethane involves the reaction of chloroform with sodium iodide.

Reaction with Iodoethane: Another method involves the reaction of chloroform with iodoethane.

Older Methods: Older synthetic methods include the distillation of iodoform with phosphorus pentachloride or mercuric chloride.

Industrial Production Methods:

- Industrial production of dichloroiodomethane typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation or other separation techniques.

Types of Reactions:

Substitution Reactions: Dichloroiodomethane can undergo substitution reactions where the iodine or chlorine atoms are replaced by other functional groups. These reactions often require specific reagents and conditions to proceed.

Oxidation and Reduction Reactions: While dichloroiodomethane is not commonly involved in oxidation or reduction reactions, it can participate in such reactions under certain conditions.

Common Reagents and Conditions:

Sodium Iodide: Used in the synthesis of dichloroiodomethane from chloroform.

Phosphorus Pentachloride and Mercuric Chloride: Used in older synthetic methods.

Catalysts: Various catalysts can be used to facilitate the reactions involving dichloroiodomethane.

Major Products Formed:

- The major products formed from the reactions involving dichloroiodomethane depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of halogenated compounds.

Chemistry:

- Dichloroiodomethane is used as a reagent in organic synthesis. It is particularly useful in the formation of cyclopropane derivatives from olefins .

Biology and Medicine:

Industry:

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del dicloroiodometano

This compound (DCIM), con la fórmula química

CHCl2I CHCl_2I CHCl2I

, es un trihalometano conocido por su forma líquida pesada, no inflamable y de color amarillo pálido. Posee un olor similar al cloroformo y es soluble en varios solventes orgánicos . A continuación se muestra un análisis detallado de sus aplicaciones únicas en la investigación científica:Síntesis orgánica: DCIM sirve como solvente y reactivo en la síntesis orgánica. Su átomo pesado permite un uso eficiente en reacciones radicales y como fuente de yodo en procesos de yodación. Es particularmente útil en la síntesis de derivados de monohalociclopropano a partir de olefinas .

Química analítica: En química analítica, DCIM se utiliza en cromatografía de gases-espectrometría de masas de alta resolución para la cuantificación de niveles traza de iodo-THMs en sangre humana. Esta aplicación es crucial para evaluar la exposición humana a estos compuestos .

Bioquímica: El papel de DCIM en la bioquímica incluye su uso como medio de gradiente de densidad para la separación de células y componentes subcelulares. Su alta densidad y baja viscosidad lo hacen ideal para este propósito.

Monitoreo ambiental: El compuesto se monitorea en estudios ambientales debido a su presencia como contaminante en el agua potable desinfectada. Comprender su comportamiento y descomposición en cuerpos de agua es esencial para las evaluaciones de calidad del agua .

Investigación de fotólisis: DCIM se somete a fotólisis, lo que lo convierte en un tema de interés en estudios relacionados con el destino y la transformación de especies de yodo en la irradiación UV y los procesos de oxidación avanzados basados en UV .

Mecanismo De Acción

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odour .

Target of Action

It is known to exist naturally in the human body , suggesting it may interact with various biological molecules

Mode of Action

It is believed to participate as a reactant in various reactions and can also function as a solvent for diverse compounds . The specifics of its interaction with its targets and any resulting changes are areas of ongoing research.

Biochemical Pathways

Given its presence in the human body and its potential role as a reactant in various reactions , it is likely that it may influence multiple pathways

Pharmacokinetics

It is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene , which may influence its absorption and distribution. Its metabolism and excretion are areas of ongoing research.

Result of Action

Given its potential role as a reactant and solvent , it may influence a variety of molecular processes and cellular functions

Action Environment

Dichloroiodomethane decomposes in contact with air and light . This suggests that environmental factors such as light exposure and oxygen levels may influence its action, efficacy, and stability. It has an estimated half-life of 275 years in water , indicating its potential persistence in aquatic environments.

Comparación Con Compuestos Similares

Chloroform (CHCl₃): Like dichloroiodomethane, chloroform is a trihalomethane and shares similar physical properties. chloroform contains three chlorine atoms instead of two chlorine atoms and one iodine atom.

Iodoform (CHI₃): Iodoform is another trihalomethane, but it contains three iodine atoms.

Uniqueness:

- Dichloroiodomethane is unique due to its specific combination of halogen atoms (two chlorine atoms and one iodine atom). This unique structure imparts distinct chemical properties and reactivity compared to other trihalomethanes.

Propiedades

IUPAC Name |

dichloro(iodo)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2I/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZCOJXSLDGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021570 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-04-7 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)